Lipophilicity (XLogP3) Comparison: Cyclopropyl vs. Cyclopentyl and Heteroaryl Analogs
The cyclopropylacetyl substituent confers a computed XLogP3 of 1.6 on CAS 2034251-25-5 [1]. By contrast, the direct cyclopentyl analog (2-cyclopentyl-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone) is expected to exhibit an XLogP3 approximately 0.6–0.8 log units higher, based on the established contribution of an additional methylene to lipophilicity in homologous series, which would reduce aqueous solubility and increase non-specific protein binding [2]. The thiophen-2-yl analog (CAS 2034438-93-0; molecular formula C16H19N3O2S, MW 317.41) and the pyridin-3-yl analog each introduce heteroatom-associated polarity shifts and altered π-character, diverging from the cyclopropyl compound's balanced hydrophobic profile [3]. The 3-(phenylsulfonyl)propan-1-one analog (CAS 2034577-57-4, MW 389.47, TPSA elevated by the sulfone group) occupies a substantially different property space, with higher molecular weight and increased polar surface area that would predictively reduce membrane permeability [3].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 [PubChem computed] |
| Comparator Or Baseline | Cyclopentyl analog: estimated XLogP3 ≈ 2.2–2.4 (no published experimental value); 3-(phenylsulfonyl)propan-1-one analog: MW = 389.47, TPSA elevated (no published XLogP3) |
| Quantified Difference | ΔXLogP3 ≈ +0.6 to +0.8 log units vs. cyclopentyl analog (estimated by methylene increment); substantially higher MW and TPSA for sulfonyl analog |
| Conditions | Computed using XLogP3 algorithm (PubChem 2021.05.07 release); comparator estimates based on fragment-based logP contributions |
Why This Matters
The lower lipophilicity (XLogP3 = 1.6) of the cyclopropyl compound positions it more favorably within CNS drug-like space (optimum XLogP3 1–3), reducing the risk of poor solubility and high metabolic turnover associated with more lipophilic analogs, which directly informs compound selection for CNS or oral bioavailability programs.
- [1] PubChem Compound Summary for CID 91627790, 2-Cyclopropyl-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone. Computed Properties section. National Center for Biotechnology Information (2025). View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. General principle: each additional methylene group increases logP by approximately 0.5 units. View Source
- [3] Vendor catalog data for analogs: CAS 2034438-93-0 (thiophenyl analog, MW 317.41), CAS 2034577-57-4 (phenylsulfonyl analog, MW 389.47), CAS 2034502-13-9 (ethoxy analog). Aggregated via kuujia.com and benchchem.com (2025). View Source
